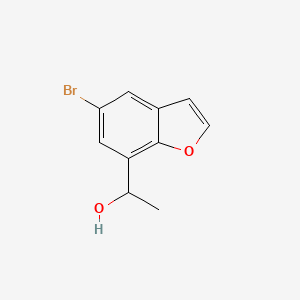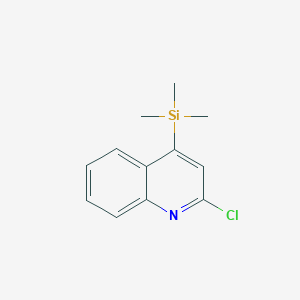
2-Chloro-4-(trimethylsilyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(trimethylsilyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound features a quinoline core with a chlorine atom at the 2-position and a trimethylsilyl group at the 4-position. The presence of these substituents imparts unique chemical properties to the molecule, making it a valuable target for synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trimethylsilyl)quinoline typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (DCM) at room temperature . This method yields the desired product with high efficiency and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-(trimethylsilyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline derivatives, and coupled products with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(trimethylsilyl)quinoline has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(trimethylsilyl)quinoline involves its interaction with molecular targets and pathways within biological systems. The chlorine and trimethylsilyl groups influence the compound’s reactivity and binding affinity to target molecules. The quinoline core can intercalate with DNA, inhibit enzymes, or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-4-(trimethylsilyl)quinoline.
4-(Trimethylsilyl)quinoline: Lacks the chlorine substituent but shares similar reactivity due to the trimethylsilyl group.
2-Chloroquinoline: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the combined presence of both chlorine and trimethylsilyl groups, which impart distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C12H14ClNSi |
|---|---|
Molekulargewicht |
235.78 g/mol |
IUPAC-Name |
(2-chloroquinolin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI-Schlüssel |
IZEJSGQXFFAOTP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


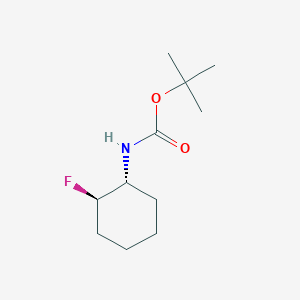
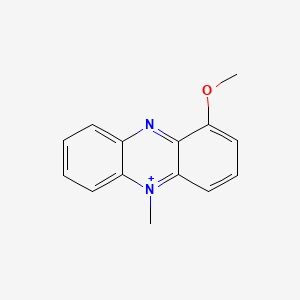
![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)

![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
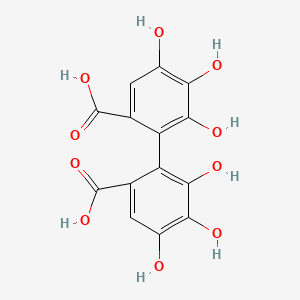
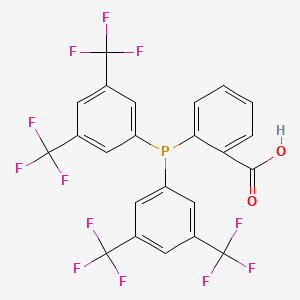
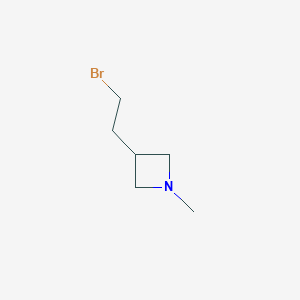
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)

